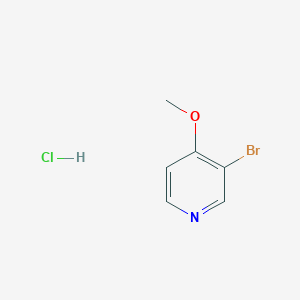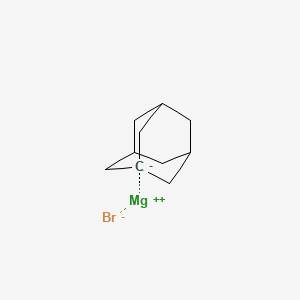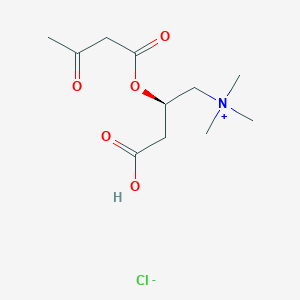
3-Bromo-4-methoxy-pyridine hydrochloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for 3-Bromo-4-methoxy-pyridine hydrochloride is not specified, a method for preparing a similar compound, 3-bromo-4-methylpyridine, is described in a patent . The method involves using 4-methyl-3-nitropyridine as a raw material and conducting hydrogenation reduction under the action of catalysts . After cooling, bromine is dripped, followed by a sodium nitrite water solution . The pH of the solution is adjusted to be alkaline, then extracting, drying, and concentrating are performed to obtain the 3-bromo-4-methylpyridine .Wirkmechanismus
Target of Action
Related compounds such as 4-methoxypyridine have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
Bromo-methoxy-pyridine compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the synthesis of various bioactive molecules, given its utility in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound is slightly soluble in water (9.8 g/L) , which could potentially affect its bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Bromo-4-methoxy-pyridine hydrochloride, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be used to synthesize a variety of organic compounds. Additionally, it can be used to evaluate the reactivity of organic molecules, and to study the inhibition of enzymes. However, its use in laboratory experiments is limited by the fact that it is a toxic compound, and must be handled with care.
Zukünftige Richtungen
The future directions for 3-Bromo-4-methoxy-pyridine hydrochloride, 95% research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to develop safe and efficient methods for its synthesis and use in laboratory experiments. Additionally, research should be conducted to explore the potential for its use in drug synthesis, and to develop safe and efficient methods for its use in biochemical and physiological studies.
Synthesemethoden
3-Bromo-4-methoxy-pyridine hydrochloride, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-methoxy-pyridine and bromine in aqueous solution. The reaction is catalyzed by sulfuric acid, and the product is purified by recrystallization. Another method involves the reaction of 4-methoxy-pyridine and hydrobromic acid in aqueous solution, with the product being purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxy-pyridine hydrochloride, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, such as anticonvulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used in biochemical and physiological studies, such as the study of enzyme inhibition and the regulation of cellular processes. Additionally, it has been used in laboratory experiments, such as the synthesis of organic compounds and the evaluation of the reactivity of organic molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-methoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONETMNVDJCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)











